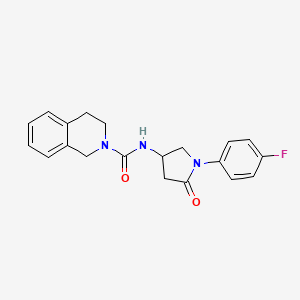

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 3,4-dihydroisoquinoline scaffold and a 5-oxopyrrolidine moiety. The compound features a 4-fluorophenyl substituent on the pyrrolidinone ring and a carboxamide linkage connecting the dihydroisoquinoline core to the pyrrolidinone fragment.

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c21-16-5-7-18(8-6-16)24-13-17(11-19(24)25)22-20(26)23-10-9-14-3-1-2-4-15(14)12-23/h1-8,17H,9-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYOJPUHHEVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C18H17FN2O3

- Molecular Weight : 328.34 g/mol

- IUPAC Name : this compound

The presence of the 4-fluorophenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with specific targets within cells.

The biological activity of the compound is believed to stem from its interaction with various molecular targets. The pyrrolidinone ring can form hydrogen bonds with amino acid residues in proteins, while the fluorophenyl group may engage in hydrophobic interactions. This dual interaction can modulate the activity of enzymes or receptors involved in disease processes.

1. Anti-inflammatory Activity

Preliminary studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated inhibition of lipopolysaccharide (LPS)-induced proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1, THP-1) . The inhibition of the NF-κB pathway was also noted, suggesting a mechanism for its anti-inflammatory effects.

2. Anticancer Activity

Research into similar isoquinoline derivatives has revealed promising anticancer activities. For example, compounds within this class have shown effective antiproliferative effects against various cancer cell lines, including lung and breast cancer models . The mechanism often involves disruption of microtubule dynamics and induction of apoptosis through cell cycle arrest.

Study 1: In Vivo Efficacy

In a study evaluating a structurally similar compound, significant improvements were observed in symptoms related to acute lung injury (ALI) when administered to LPS-induced mice. Notably, this treatment reduced pulmonary edema and macrophage infiltration while enhancing survival rates .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of related compounds indicated that modifications to the phenyl ring could drastically alter biological activity. For instance, substituents on the phenyl group were found to influence antiproliferative effects in prostate carcinoma cells . This highlights the importance of chemical structure in determining pharmacological outcomes.

Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is , with a molecular weight of 400.4 g/mol. The compound features a complex structure that includes a dihydroisoquinoline core, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have been developed as cancer therapeutics, particularly for cancers with BRCA mutations.

- Case Study : A study published in Nature demonstrated that derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide exhibited significant inhibitory activity against PARP1 and PARP2. The lead compound showed an IC50 value of 156 nM, indicating potent activity compared to existing treatments like Olaparib .

Neurological Disorders

The structure of this compound suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Research Findings : Investigations into similar compounds have indicated that modifications to the dihydroisoquinoline structure can enhance neuroprotective effects, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carboxamide derivatives, many of which exhibit pharmacological relevance. Below is a detailed comparison with key analogs, emphasizing structural variations and their hypothesized impact on activity.

Table 1: Structural and Functional Comparison of Selected Analogs

Key Structural and Functional Insights:

Core Scaffold Variations: The dihydroisoquinoline core (present in the target compound and analogs in ) is associated with rigid, planar structures that may enhance binding to flat enzymatic pockets. In contrast, pyrido[3,4-d]pyrimidine () and thiadiazole () cores introduce heteroatoms that could modulate electronic properties or hydrogen-bonding capacity.

Substituent Effects: Fluorophenyl vs. Carboxamide Linkers: The carboxamide group is conserved across most analogs, suggesting its critical role in target engagement (e.g., hydrogen bonding with proteases or kinases).

Pharmacological Hypotheses: Dihydroisoquinoline carboxamides (target compound and ) are explicitly linked to immunology and oncology applications, possibly via modulation of immune checkpoints or cytokine pathways. Thiadiazole-containing analogs () are historically associated with antimicrobial activity due to their sulfur-rich heterocycles.

Research Findings and Data Gaps

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from related structures:

- Synthetic Accessibility : The use of carboxamide linkages and fluorinated aryl groups aligns with modern medicinal chemistry strategies to balance potency and pharmacokinetics .

- Structure-Activity Relationship (SAR) Trends: Electron-withdrawing groups (e.g., -F, -Cl) on aryl rings correlate with improved target affinity in dihydroisoquinoline derivatives . Substituents on the pyrrolidinone ring (e.g., 4-fluorophenyl) may influence conformational flexibility, as seen in analogs with similar bicyclic systems .

Q & A

Basic: What are the established synthetic routes for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide?

Answer:

The synthesis typically involves multi-step protocols, including:

- Stepwise functionalization : Starting with chalcone derivatives (e.g., 4,4′-difluoro chalcone) followed by cyclization and carboxamide coupling .

- Copolymerization strategies : For structurally similar compounds, controlled synthesis via copolymerization of precursors (e.g., CMDA and DMDAAC) under APS initiation ensures precise molecular weight control .

- Recrystallization : Ethanol or methanol is often used for purification, with reaction progress monitored via TLC (e.g., silica gel GF254 plates) .

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., 1.515 Å for C–N bonds) and dihedral angles (e.g., 5.1° between pyrrolidinone and isoquinoline moieties) to confirm stereochemistry .

- Spectroscopy :

- IR : Identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for pyrrolidinone C=O) .

- NMR : NMR detects aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm), while NMR confirms carboxamide carbonyls (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 475.612 g/mol for analogs) .

Basic: What solubility challenges arise during formulation, and how are they addressed?

Answer:

- Low aqueous solubility : Common due to aromatic and carboxamide groups. Strategies include:

Advanced: How can synthetic yield be optimized for this compound?

Answer:

- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in carboxamide formation .

- Reaction temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .

- Purification refinement : Gradient column chromatography (hexane:ethyl acetate 3:1 to 1:2) achieves >95% purity .

Advanced: What methodologies are used to analyze contradictory bioactivity data across studies?

Answer:

- Dose-response reevaluation : EC₅₀ discrepancies (e.g., 10 μM vs. 50 μM) may stem from assay sensitivity; use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolite profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

- Computational docking : Compare binding poses in target proteins (e.g., kinase domains) to rationalize potency variations .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?

Answer:

- Core modifications : Replace 4-fluorophenyl with 4-chlorophenyl to assess halogen effects on target affinity .

- Scaffold hopping : Substitute pyrrolidinone with piperidinone and evaluate conformational flexibility via MD simulations .

- Pharmacophore mapping : Overlay analogs to identify critical H-bond donors (e.g., carboxamide NH) and hydrophobic regions .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

Answer:

- Rodent models :

- Toxicology screens : Assess hepatotoxicity via ALT/AST levels after 28-day oral dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.